Butanoyl chloride, 2-methyl-
Overview
Description
"Butanoyl chloride, 2-methyl-" is a chemical compound that is used as an intermediate in the synthesis of various biologically active compounds, including ACE inhibitors. It is also known as 2-methylbutanoyl chloride and is involved in organic synthesis reactions, particularly in acylation processes to introduce the 2-methylbutanoyl moiety into other molecules.
Synthesis Analysis
The synthesis of related compounds to "Butanoyl chloride, 2-methyl-" has been described in the literature. For instance, a synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid involves the Friedel–Crafts acylation of substituted benzenes with 2-acetoxybutanoyl chloride, which is a similar acyl chloride to "Butanoyl chloride, 2-methyl-" . Additionally, the synthesis of 2-methyl-1-phenyl-1-butanone from benzene and 2-methylbutyryl chloride (a compound related to "Butanoyl chloride, 2-methyl-") using anhydrous aluminum chloride as a catalyst has been reported .
Molecular Structure Analysis
The molecular structure of compounds closely related to "Butanoyl chloride, 2-methyl-" has been studied using techniques such as gas-phase electron diffraction. For example, the structure of 3-methyl-2-butenoyl chloride has been investigated, revealing the presence of syn conformers and providing detailed measurements of bond lengths and angles . These structural insights are valuable for understanding the reactivity and physical properties of "Butanoyl chloride, 2-methyl-".
Chemical Reactions Analysis
"Butanoyl chloride, 2-methyl-" can undergo various chemical reactions typical of acyl chlorides. For example, it can react with alcohols to form esters or with amines to produce amides. The reaction of Cl with butanone, a compound structurally similar to "Butanoyl chloride, 2-methyl-", has been studied, showing the formation of chlorobutanones and highlighting the influence of temperature and oxygen presence on product distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of "Butanoyl chloride, 2-methyl-" can be inferred from studies on similar compounds. For instance, the crystallization behavior of 1-butyl-3-methylimidazolium chloride, an ionic liquid, provides insights into the melting and freezing behaviors of organic chlorides . The solvation of sodium chloride in an ionic liquid and the crystal structure elucidation of 1-butyl-3-methylimidazolium chloride offer additional perspectives on the interactions and physical properties of chloride-containing organic compounds.
Scientific Research Applications
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Synthesis of Organic Compounds
- Field : Organic Chemistry
- Application : 2-Methylbutyryl chloride is used in the synthesis of various organic compounds . Some of these compounds include 2-methylbutyramide, N-((R,S)-2-methylbutanoyl)salicylhydrazide, 2-methyl-1-phenyl-1-butanone, and 1,1’-(1,3,7,9-tetrahydroxydibenzofuran-2,6-diyl)bis(2-methylbutan-1-one) .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Generally, this would involve reacting 2-Methylbutyryl chloride with other reagents under controlled conditions to form the desired product .
- Results : The outcomes of these reactions would be the formation of the desired organic compounds .
-
Thermophysical Property Data
- Field : Physical Chemistry
- Application : 2-Methylbutyryl chloride is used in the study of thermophysical properties . These properties include boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, refractive index, viscosity, and thermal conductivity .
- Method : The methods of application or experimental procedures would involve measuring these properties under various conditions using standard laboratory techniques .
- Results : The results would be a set of critically evaluated thermophysical property data for 2-Methylbutyryl chloride .
Safety And Hazards
properties
IUPAC Name |
2-methylbutanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVXVRWIDOORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872039 | |
Record name | Butanoyl chloride, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoyl chloride, 2-methyl- | |
CAS RN |
57526-28-0 | |
Record name | Methylbutyryl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57526-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoyl chloride, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoyl chloride, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoyl chloride, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-2-methylbutyryl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.243 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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